molecular formula C18H25Cl3N4O B560218 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

Cat. No.: B560218
M. Wt: 419.8 g/mol
InChI Key: LPEOWDMQSXDYRJ-CKUXDGONSA-N
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Mechanism of Action

Target of Action

RS 16566 dihydrochloride is a high affinity ligand for the ®-zacopride binding site . The primary target of RS 16566 dihydrochloride is the 5-HT3 receptor and the 5-HT4 receptor . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

RS 16566 dihydrochloride interacts with its targets by binding to the ®-zacopride site of the 5-HT3 and 5-HT4 receptors . This binding action results in changes in the receptor’s function, affecting the transmission of signals.

Pharmacokinetics

The compound is soluble to 10 mm in water , which suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of RS 16566 dihydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. For instance, RS 16566 dihydrochloride is recommended to be stored at room temperature .

Biochemical Analysis

Biochemical Properties

RS 16566 dihydrochloride is known to interact with 5-HT3 receptors . These receptors are ligand-gated ion channels, which play a crucial role in fast synaptic transmission in various parts of the brain and the peripheral nervous system

Cellular Effects

The cellular effects of RS 16566 dihydrochloride are primarily related to its interaction with 5-HT3 receptors By binding to these receptors, RS 16566 dihydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

RS 16566 dihydrochloride acts as a high affinity ligand for the ®-zacopride binding site This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS 16566 dihydrochloride involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Industrial Production Methods

Industrial production of RS 16566 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

RS 16566 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RS 16566 dihydrochloride is widely used in scientific research due to its high affinity for the ®-zacopride binding site. Its applications include:

Comparison with Similar Compounds

RS 16566 dihydrochloride is unique due to its high affinity for the ®-zacopride binding site. Similar compounds include:

RS 16566 dihydrochloride stands out due to its specific binding characteristics and its utility in research applications, particularly in studying the pharmacology of 5-hydroxytryptamine 3 receptors .

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEOWDMQSXDYRJ-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride

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